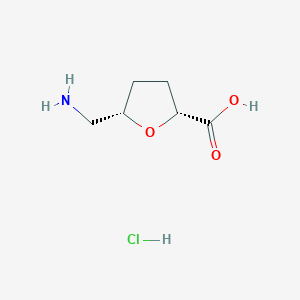

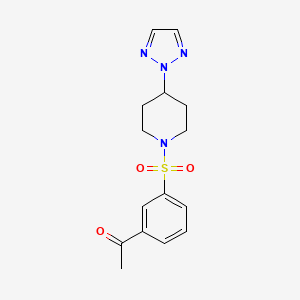

(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid; hydrochloride, also known as Baclofen, is a medication used to treat muscle spasticity, particularly in people with multiple sclerosis or spinal cord injuries. Baclofen works by acting as a GABA receptor agonist, which inhibits the release of excitatory neurotransmitters, leading to a reduction in muscle spasticity. In addition to its clinical use, Baclofen has also been used in scientific research to investigate its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Renin Inhibitors and Angiotensinogen Analogues A study by Thaisrivongs et al. (1987) described the synthesis of a carboxylic acid useful as an intermediate in the preparation of renin inhibitory peptides. Angiotensinogen analogues containing a dipeptide isostere related to (2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid were found to be potent inhibitors of human plasma renin, suggesting potential applications in cardiovascular research (Thaisrivongs et al., 1987).

Biotransformation in Organic Synthesis Chen et al. (2012) reported the amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides and their application in organic synthesis. This process led to the scalable preparation of compounds including (2R,5R)- and (2R,5S)-5-carbamoylpyrrolidine-2-carboxylic acids, demonstrating the synthetic utility of biotransformation in creating drug-like compounds (Chen et al., 2012).

Potential in Peptide Synthesis Ramage et al. (1984) explored the use of 1-oxo-1-chlorophospholane as a reagent for activating Nα-protected amino acids in peptide bond formation. This research has implications for the synthesis of peptides, where compounds related to (2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid could play a role (Ramage et al., 1984).

Application in Nucleoside Analogue Synthesis A study by Liu et al. (2000) involved synthesizing nucleoside analogues using a compound structurally related to (2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid. These compounds were evaluated for their cytotoxicity and antiviral activity, indicating potential applications in antiviral drug development (Liu et al., 2000).

Biotechnological Production for Organic Synthesis Aurich et al. (2012) discussed the biotechnological production of carboxylic acids, including those related to (2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid. These acids are useful in the chemical synthesis of various compounds, highlighting their role as building blocks in organic synthesis (Aurich et al., 2012).

properties

IUPAC Name |

(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c7-3-4-1-2-5(10-4)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOKGKMBTGCGQF-UYXJWNHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

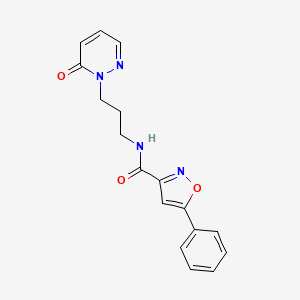

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2379286.png)

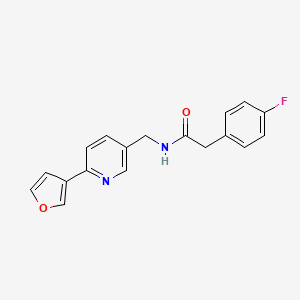

![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2379296.png)

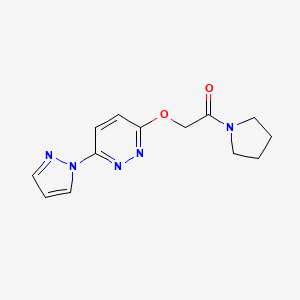

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2379304.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2379305.png)

![5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B2379307.png)